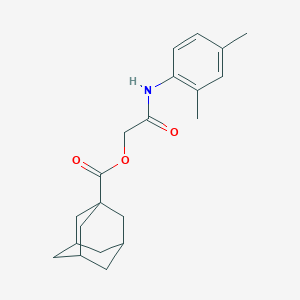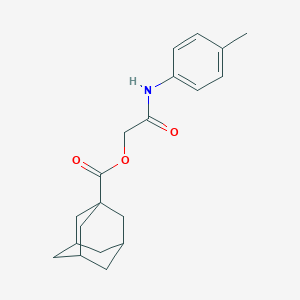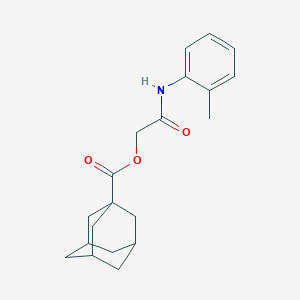
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as CMT-3, is a synthetic compound that belongs to the class of thiazolidinediones. It has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and osteoporosis.
科学研究应用
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis. In addition, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis. Furthermore, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been investigated for its potential use in treating osteoporosis, as it has been found to stimulate bone formation and inhibit bone resorption.
作用机制
The exact mechanism of action of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. In cancer cells, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It has also been found to inhibit angiogenesis by downregulating the expression of VEGF and other angiogenic factors. In inflammatory cells, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In osteoblasts, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to stimulate bone formation by activating the Wnt/β-catenin signaling pathway.
Biochemical and Physiological Effects:
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects in different cell types. In cancer cells, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to induce cell cycle arrest and apoptosis, inhibit angiogenesis, and reduce metastasis. In inflammatory cells, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In osteoblasts, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to stimulate bone formation and inhibit bone resorption. However, the exact mechanisms underlying these effects are still under investigation.
实验室实验的优点和局限性
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations to its use. (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is highly cytotoxic and can cause cell death at high concentrations, which can limit its use in certain experiments. In addition, the exact mechanisms of action of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione are not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is the development of more potent and selective analogs of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione for use in cancer and inflammatory diseases. Another area of interest is the investigation of the role of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in bone metabolism and its potential use in treating osteoporosis. Furthermore, the mechanisms underlying the anti-cancer and anti-inflammatory effects of (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione need to be further elucidated to fully understand its therapeutic potential. Finally, the development of novel drug delivery systems for (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione could improve its efficacy and reduce its toxicity.
Conclusion:
In conclusion, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and osteoporosis. It has been found to have multiple mechanisms of action and biochemical and physiological effects in different cell types. Although there are some limitations to its use, (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. Future research on (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione should focus on developing more potent and selective analogs, investigating its role in bone metabolism, and elucidating its mechanisms of action.
合成方法
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione can be synthesized by reacting 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 4-fluorobenzylamine in the presence of acetic acid and sodium acetate to form 5-chloro-2-hydroxy-3-methoxybenzylidene-4-fluorobenzylamine. This intermediate compound is then reacted with thioacetic acid in the presence of triethylamine to form (5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione.
属性
产品名称 |
(5E)-5-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C18H13ClFNO4S |
分子量 |
393.8 g/mol |
IUPAC 名称 |
(5E)-5-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H13ClFNO4S/c1-25-14-8-12(19)6-11(16(14)22)7-15-17(23)21(18(24)26-15)9-10-2-4-13(20)5-3-10/h2-8,22H,9H2,1H3/b15-7+ |
InChI 键 |
BKZCGLHVDIAKRY-VIZOYTHASA-N |
手性 SMILES |
COC1=CC(=CC(=C1O)/C=C/2\C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
SMILES |
COC1=C(C(=CC(=C1)Cl)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)O |
规范 SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl benzoate](/img/structure/B305664.png)
![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 3-methoxybenzoate](/img/structure/B305667.png)




![2-[3-(Methylsulfanyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305677.png)

![2-[4-(Methoxycarbonyl)anilino]-2-oxoethyl 1-adamantanecarboxylate](/img/structure/B305679.png)


![(5E)-3-(4-chlorophenyl)-5-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B305688.png)

